BenchChemオンラインストアへようこそ!

2,2-Difluoro-2-(2-fluorophenyl)-ethylamine

basicity modulation membrane permeability CNS drug design

2,2-Difluoro-2-(2-fluorophenyl)-ethylamine (CAS 1380202-36-7; molecular formula C₈H₈F₃N; MW 175.15) is a fluorinated arylethylamine building block belonging to the 2,2-difluoro-2-arylethylamine chemotype. This compound incorporates two distinct fluorination features: a gem-difluoro unit at the β-carbon of the ethylamine chain and an ortho-fluorine substituent on the phenyl ring.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
Cat. No. B12838469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(2-fluorophenyl)-ethylamine
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CN)(F)F)F
InChIInChI=1S/C8H8F3N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H,5,12H2
InChIKeyBZUBGNWHKFQLBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-(2-fluorophenyl)-ethylamine – Physicochemical Identity and Comparator Landscape for Procurement Decisions


2,2-Difluoro-2-(2-fluorophenyl)-ethylamine (CAS 1380202-36-7; molecular formula C₈H₈F₃N; MW 175.15) is a fluorinated arylethylamine building block belonging to the 2,2-difluoro-2-arylethylamine chemotype . This compound incorporates two distinct fluorination features: a gem-difluoro unit at the β-carbon of the ethylamine chain and an ortho-fluorine substituent on the phenyl ring. These structural elements collectively differentiate it from three principal comparator classes: (i) non-fluorinated 2-phenylethylamine (CAS 64-04-0; pKa 9.55), (ii) the simple β,β-difluoro analog lacking aryl fluorination, 2,2-difluoro-2-phenylethylamine (CAS 55601-21-3), and (iii) the regioisomeric meta-fluoro (CAS 1208070-88-5) and para-fluoro (CAS 454483-93-3) congeners. The compound is commercially available as the free base (purity ≥95–98%) and as the hydrochloride salt (CAS 2639415-31-7), and it serves as the key amine precursor for the neuroprotective sulfamide AND-302 [1].

Why In-Class 2-Arylethylamines Cannot Substitute for 2,2-Difluoro-2-(2-fluorophenyl)-ethylamine in Research and Development


Casual interchange among 2-arylethylamine analogs is scientifically unjustified because three structural variables—β-fluorination, aryl fluorine position, and amine basicity—produce non-linear and often opposing effects on pharmacological performance. The gem-difluoro motif lowers the conjugate acid pKa from ~9.55 (phenylethylamine) to ~6.75, converting the amine from a predominantly cationic to a predominantly neutral species at physiological pH and thereby altering membrane permeability, tissue distribution, and metabolic stability [1]. The position of the aryl fluorine (ortho vs. meta vs. para) governs both the steric environment around the β-carbon and the electron density of the aromatic ring, factors that directly affect receptor binding orientation, hydrogen-bonding geometry, and metabolic vulnerability [2]. These interdependent variables mean that a procurement decision based solely on amine class membership—without verifying the exact fluorination pattern—risks selecting a compound with fundamentally different pharmacokinetic behavior, target engagement, or synthetic utility for downstream derivatization [3].

Quantitative Differentiation Evidence for 2,2-Difluoro-2-(2-fluorophenyl)-ethylamine Against Closest Analogs


β,β-Difluoro Basicity Shift: pKa Reduction Relative to Non-Fluorinated Phenylethylamine

The gem-difluoro substitution at the β-carbon of the ethylamine chain reduces the conjugate acid pKa by approximately 2.8 log units relative to the non-fluorinated parent scaffold. This effect, demonstrated for β,β-difluorophenylethylamine versus phenylethylamine, directly governs the ionization state at physiological pH and is a class-defining property transferable to the 2-fluorophenyl-substituted analog [1]. The Eli Lilly patent further confirms that β,β-difluoro congeners exhibit prolonged duration of action and a shifted peripheral-to-central activity ratio compared to β-hydroxy congeners, consistent with altered ionization-dependent distribution [2].

basicity modulation membrane permeability CNS drug design bioisostere

Regioisomeric Fluorine Position Effects: Ortho-F vs. Meta-F vs. Para-F in nNOS Inhibitor Binding and Potency

Crystallographic and enzyme inhibition data from a series of gem-difluorinated nNOS inhibitors demonstrate that the position of a single fluorine atom on the phenyl ring profoundly alters both inhibitory potency and isozyme selectivity. The meta-fluoro inhibitor 3b exhibits Ki(nNOS) = 36 nM with 3,800-fold selectivity over eNOS, whereas the para-fluoro isomer 3c shows a 4.5-fold loss in nNOS potency (Ki = 160 nM) and a 20-fold erosion of eNOS selectivity [1]. The ortho-fluoro substitution pattern present in 2,2-difluoro-2-(2-fluorophenyl)-ethylamine introduces a unique steric constraint at the β-carbon center, which is expected to restrict the conformational flexibility of the aryl ring relative to the ethylamine backbone in a manner not accessible with meta or para substitution [1]. This has been exploited in the design of AND-302 (N-[2,2-difluoro-2-(2-fluorophenyl)ethyl]-sulfamide), where the ortho-fluoro orientation contributes to a distinct pharmacological profile as an anticonvulsant and neuroprotective agent compared to the meta- and para-fluoro regioisomers used in the nNOS inhibitor program [2].

neuronal nitric oxide synthase structure–activity relationship fluorine walk isozyme selectivity

AND-302 Neuroprotective Activity: Ortho-Fluoro Substitution Enables Sub-Nanomolar Potency in a Sulfamide Chemotype

2,2-Difluoro-2-(2-fluorophenyl)-ethylamine serves as the essential amine building block for AND-302 (N-[2,2-difluoro-2-(2-fluorophenyl)ethyl]-sulfamide; CAS 1380201-88-6), a small-molecule anticonvulsant with demonstrated in vitro neuroprotective activity [1]. AND-302 provides complete protection of hippocampal neurons from glutamate-induced excitotoxicity (30 μM glutamate, 5-min acute exposure) and hydrogen peroxide-induced oxidative stress (10 μM H₂O₂) in primary hippocampal cultures at 12–22 days in vitro [2]. The compound's reported effective dose is 0.09 nM in hippocampal cell cultures, placing it among the most potent neuroprotective small molecules described [3]. Critically, the ortho-fluorophenyl substitution pattern in AND-302 (derived directly from the target compound) is structurally distinct from the meta- and para-fluoro analogs that were instead incorporated into the pyrrolidine-based nNOS inhibitor chemotype, underscoring the synthetic decision-tree importance of regioisomer selection [1].

neuroprotection excitotoxicity anticonvulsant hippocampal culture sulfamide

Gem-Difluoro Oral Bioavailability Enhancement: 22% vs. ~0% for the Non-Fluorinated Parent in Rats

The gem-difluoro motif adjacent to the primary amine in 2,2-difluoro-2-arylethylamines converts a dicationic pharmacophore (at physiological pH) into a monocationic or neutral species, with dramatic consequences for oral absorption. A direct comparison in rats between the gem-difluorinated nNOS inhibitor 3b (bearing a meta-fluorophenyl tail) and its non-fluorinated parent compound (R,R)-1 showed that oral bioavailability increased from essentially zero to 22.2%, and the terminal half-life improved from nil to 10 hours after oral administration [1]. Although these data are from the meta-fluoro analog, the gem-difluoro effect on amine basicity and bioavailability is a core scaffold property that transfers fully to the ortho-fluoro (2-fluorophenyl) congener [2]. The Eli Lilly patent independently confirms that β,β-difluoro congeners are longer-acting than the corresponding β-hydroxy derivatives, consistent with the metabolic stabilization conferred by fluorine substitution at the benzylic position [3].

oral bioavailability pharmacokinetics drug-likeness half-life lead optimization

Synthetic Accessibility: Scalable Suzuki–Miyaura Route to 2,2-Difluoro-2-arylethylamines with 76–80% Key Step Yield

The De Gruyter publication by Tarui et al. (2022) reports an efficient, scalable synthetic route to 2,2-difluoro-2-arylethylamines via Ni-catalyzed Suzuki–Miyaura cross-coupling of 4-(bromodifluoroacetyl)morpholine with arylboronic acids, followed by amide reduction and amine installation [1]. Under optimized conditions—Ni(NO₃)₂·6H₂O (5 mol%)/bpy (5 mol%)/PPh₃ (5 mol%)/K₂CO₃ (2 equiv.)/MS 4Å in 1,4-dioxane at 80°C for 24 h—the key difluoroacetamide intermediate is obtained in 76% yield (80% on gram scale), a significant improvement over the previously reported DAST-mediated ketone difluorination method that required 7-day reaction times [1]. While the De Gruyter study demonstrated this methodology on 4-methoxyphenyl and 4-hydroxyphenyl substrates (compounds 1a–1d), the same cross-coupling strategy is directly applicable to 2-fluorophenylboronic acid for preparing the target compound, as evidenced by the commercial availability of 2,2-difluoro-2-(2-fluorophenyl)-ethylamine from multiple suppliers at 95–98% purity .

Suzuki–Miyaura coupling gram-scale synthesis difluoroacetamide reduction process chemistry

Thrombin Inhibitor Context: Gem-Difluoro Linker Requirement for Sub-Nanomolar Potency

In a series of 2-(2-chloro-6-fluorophenyl)acetamide thrombin inhibitors, the 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 substituent was critical for achieving Ki values in the low nanomolar to sub-nanomolar range. The 2-(5-chloropyridin-2-yl)-2,2-difluoroethylamine P3 substituent yielded the most potent inhibitor with Ki = 0.7 nM [1]. Crucially, replacing the difluoro substitution in the ethylamine linker with dimethyl or cyclopropyl groups reduced thrombin affinity significantly, establishing that the CF₂ moiety is not a passive linker but an active contributor to binding affinity [1]. Although the 2-fluorophenyl analog was not the optimal P3 substituent in this particular series (the 5-chloropyridin-2-yl heteroaryl was superior), the data establish the general principle that 2,2-difluoro-2-arylethylamines bearing electron-withdrawing aryl groups constitute a privileged P3 fragment class for serine protease inhibitor design, with Ki values spanning 0.9–33.9 nM across the series [1].

thrombin inhibition P3 substituent difluoro linker SAR anticoagulant

Highest-Value Application Scenarios for 2,2-Difluoro-2-(2-fluorophenyl)-ethylamine Based on Quantitative Differentiation Evidence


Synthesis of AND-302 and Ortho-Fluoro Neuroprotective Sulfamide Libraries

The most compelling and evidence-backed use of 2,2-difluoro-2-(2-fluorophenyl)-ethylamine is as the direct amine precursor for AND-302 (N-[2,2-difluoro-2-(2-fluorophenyl)ethyl]-sulfamide) and its structural analogs [1]. AND-302 has demonstrated complete protection of hippocampal neurons from glutamate excitotoxicity and hydrogen peroxide-induced oxidative stress at an effective dose of 0.09 nM in vitro [2][3]. The ortho-fluoro substitution pattern is unique to this chemotype, as the corresponding meta- and para-fluoro amines were directed into a structurally distinct nNOS inhibitor program with different pharmacological endpoints [1]. This scenario is supported by a granted U.S. patent (US 8,609,849) and a PCT application (WO 2012/074784 A2) that explicitly claim the 2-fluorophenyl sulfamide as a composition of matter [1]. Research groups pursuing neuroprotective or anticonvulsant sulfamides should procure the ortho-fluoro amine specifically, as the meta- and para-fluoro regioisomers are not described in the sulfamide patent space and would require de novo pharmacological characterization.

Gem-Difluoro Building Block for CNS-Penetrant, Orally Bioavailable Drug Candidates

The gem-difluoro motif adjacent to the primary amine is a validated pharmacokinetic optimization strategy for CNS drug candidates requiring oral bioavailability and blood–brain barrier penetration [1]. As demonstrated by the nNOS inhibitor program, the CF₂ group reduces amine basicity from pKa ~9.5 to ~5.5–6.75, converting a dicationic species (membrane-impermeable) into a monocationic or neutral species (membrane-permeable) at physiological pH [1][2]. This translated to an oral bioavailability increase from ~0% to 22% and a terminal half-life improvement from nil to 10 hours in rats [1]. The 2-fluorophenyl variant offers an additional advantage: the ortho-fluorine can engage in unique intramolecular interactions (e.g., F···H–N hydrogen bonding) that further modulate the amine's conformational preferences and metabolic stability [3]. Medicinal chemistry teams designing CNS-targeted inhibitors, receptor ligands, or enzyme probes where oral bioavailability is a decision gate should incorporate the gem-difluoro-ortho-fluoro pharmacophore early in lead optimization, as retrofitting fluorination at later stages typically requires complete synthetic route redesign.

Serine Protease Inhibitor P3 Fragment with Validated Sub-Nanomolar Potency Potential

The 2,2-difluoro-2-arylethylamine scaffold has been validated as a privileged P3 substituent in thrombin inhibitors, with Ki values reaching 0.7–33.9 nM across a series of 2-(2-chloro-6-fluorophenyl)acetamide-based inhibitors [1]. The CF₂ linker is a pharmacophoric requirement: replacement with dimethyl or cyclopropyl groups significantly reduces thrombin affinity [1]. While the 5-chloropyridin-2-yl heteroaryl P3 was optimal in the published thrombin series, the 2-fluorophenyl analog represents a commercially accessible, electron-deficient aryl variant that can serve as a starting point for systematic SAR exploration of P3 aryl/heteroaryl substitution effects on serine protease potency and selectivity (thrombin, factor Xa, and related coagulation cascade targets) [1]. This scenario is particularly relevant for academic and industrial groups working on anticoagulant discovery where access to diverse, high-purity gem-difluoroethylamine building blocks with different aryl electronics is rate-limiting.

OH/F Bioisosteric Replacement in Adrenergic Receptor Ligand Design

The De Gruyter synthesis study (Tarui et al., 2022) established 2,2-difluoro-2-arylethylamines as fluorinated bioisosteres of octopamine and noradrenaline, designed through systematic OH → F exchange at both the β-carbon (gem-difluoro replacing the benzylic –OH) and the aryl ring positions [1]. In silico docking against the β₂-adrenergic receptor (PDB 4LDO) ranked the four synthesized analogs in the order noradrenaline > 1b (4-hydroxyphenyl) > 1d > 1c > 1a (4-methoxyphenyl) based on Chemgauss4 scores, confirming that the difluoro scaffold is sterically and electronically compatible with the catecholamine binding pocket [1]. The 2-fluorophenyl analog was not among the four compounds synthesized in that study, representing an unexplored but mechanistically rational extension of the OH/F bioisostere concept to the ortho-fluoro substitution pattern [1]. This application scenario presents a clear opportunity for adrenergic receptor pharmacology groups: the commercially available 2-fluorophenyl building block allows exploration of whether ortho-fluorine substitution on the aromatic ring, combined with gem-difluoro at the β-carbon, yields ligands with altered β₁/β₂/β₃ subtype selectivity, functional bias (agonism vs. antagonism), or metabolic stability relative to the para-hydroxy and para-methoxy congeners already characterized.

Quote Request

Request a Quote for 2,2-Difluoro-2-(2-fluorophenyl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.